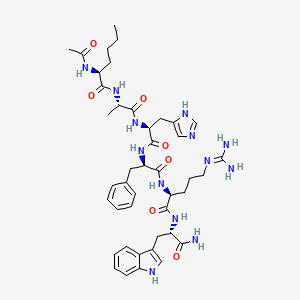

Acetyl hexapeptide-1

Description

Properties

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H59N13O7/c1-4-5-15-32(52-26(3)57)39(60)51-25(2)38(59)55-36(21-29-23-47-24-50-29)42(63)56-35(19-27-12-7-6-8-13-27)41(62)53-33(17-11-18-48-43(45)46)40(61)54-34(37(44)58)20-28-22-49-31-16-10-9-14-30(28)31/h6-10,12-14,16,22-25,32-36,49H,4-5,11,15,17-21H2,1-3H3,(H2,44,58)(H,47,50)(H,51,60)(H,52,57)(H,53,62)(H,54,61)(H,55,59)(H,56,63)(H4,45,46,48)/t25-,32-,33-,34-,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIQUSRULDNCKM-IFSWANACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H59N13O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

870.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448744-47-6 | |

| Record name | Acetyl hexapeptide-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448744476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Acetyl Hexapeptide-1: A Technical Guide to its Mechanism of Action on Gene Expression

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl hexapeptide-1 is a synthetic peptide that has garnered significant interest in dermatology and cosmetology for its dual-action capabilities, influencing both skin pigmentation and tissue regeneration. At the molecular level, this peptide exerts its effects by modulating specific gene expression pathways. Primarily, it functions as a biomimetic of alpha-melanocyte-stimulating hormone (α-MSH), activating the melanocortin-1 receptor (MC1-R) to initiate a signaling cascade that upregulates genes central to melanogenesis, thereby enhancing skin pigmentation and providing a natural photoprotective effect.[1][2][3] Concurrently, independent research has demonstrated its capacity to significantly increase the expression of the CDH1 gene, which encodes for E-cadherin, a protein vital for cellular adhesion and wound healing.[4][5] This guide provides an in-depth technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.

Mechanism of Action I: Modulation of Melanogenesis-Related Gene Expression

This compound is recognized as an agonist of the α-MSH receptor, MC1-R. By mimicking the natural ligand, α-MSH, it initiates a well-defined signaling pathway that culminates in the increased transcription of genes responsible for melanin synthesis. This action forms the basis of its use as a tanning enhancer and for its photoprotective properties against UV-induced damage.

The MC1-R Signaling Cascade

The mechanism is initiated when this compound binds to the MC1-R on the surface of melanocytes. This binding event triggers a G-protein-coupled receptor cascade:

-

Receptor Activation: Binding of this compound to MC1-R activates the associated Gs protein.

-

cAMP Production: The activated Gs protein stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). This leads to an increase in intracellular cAMP levels.

-

PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).

-

CREB Phosphorylation: PKA then phosphorylates the cAMP Response Element-Binding protein (CREB).

-

MITF Expression: Phosphorylated CREB acts as a transcription factor, binding to the promoter of the Microphthalmia-associated Transcription Factor (MITF) gene and stimulating its expression.

-

Target Gene Upregulation: MITF is the master transcriptional regulator of melanogenesis. It directly upregulates the expression of key melanogenic enzymes, including Tyrosinase (TYR), Tyrosinase-related protein 1 (TYRP1), and Dopachrome tautomerase (DCT, also known as TYRP2).

The increased expression of these enzymes accelerates the biochemical pathway of melanin synthesis within the melanosomes of melanocytes.

Visualization: MC1-R Signaling Pathway

Caption: this compound initiated melanogenesis signaling cascade.

Quantitative Data on Melanogenesis

Studies on an oil-soluble version of this compound have quantified its effects on the key endpoints of the melanogenesis pathway.

| Parameter | Result | Citation |

| Tyrosinase Activity | +83% | |

| Melanin Production by Melanocytes | +95% | |

| Visible Skin Pigmentation | +54% |

Representative Experimental Protocol: Gene Expression Analysis in Melanocytes

While the original source for the quantitative data did not provide a full protocol, a representative methodology for assessing the impact of a peptide on melanogenesis-related gene expression can be constructed based on standard practices in the field.

-

Cell Culture: Human epidermal melanocytes (HEM) or a suitable melanoma cell line (e.g., B16F10, SK-MEL-2) are cultured in appropriate growth medium until they reach 70-80% confluency.

-

Peptide Treatment: The culture medium is replaced with fresh medium containing this compound at various concentrations (e.g., 10 µM - 200 µM). A positive control (e.g., 100 nM α-MSH) and an untreated control are included.

-

Incubation: Cells are incubated for a period sufficient to elicit a transcriptional response, typically 24 to 48 hours.

-

RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed via spectrophotometry.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): The expression levels of target genes (MITF, TYR, TYRP1, DCT) and a housekeeping gene (e.g., GAPDH, ACTB) are quantified using qPCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of target genes is calculated using the comparative CT (ΔΔCT) method, normalizing the expression to the housekeeping gene and comparing treated samples to the untreated control.

Mechanism of Action II: Upregulation of CDH1 Gene Expression

Beyond its role in pigmentation, this compound has been shown to influence genes associated with cellular adhesion and tissue integrity. This mechanism is particularly relevant to its application in wound healing and anti-aging cosmeceuticals.

Modulation of E-Cadherin Expression

The primary target identified in this pathway is the CDH1 gene, which encodes the protein E-cadherin. E-cadherin is a crucial calcium-dependent cell adhesion molecule that mediates cell-cell adhesion in epithelial tissues, playing a fundamental role in tissue structure, maintenance, and repair.

In a study using human hepatocytes (HepG2), treatment with this compound resulted in a significant upregulation of CDH1 gene expression. The increase was observed to be time-dependent, becoming statistically significant at 24 hours and reaching its peak at 48 hours post-treatment. Notably, the study also found no significant modulation of genes related to apoptosis (BAX, Bcl-2, Caspase-9) or the cell cycle (Cyclin D1), suggesting a specific effect on cellular adhesion pathways without inducing cytotoxicity.

Visualization: Experimental Workflow for CDH1 Gene Analysis

Caption: Workflow for analyzing this compound's effect on gene expression.

Quantitative Data on CDH1 Expression

While the exact fold-increase was not specified in the available literature, the results were described as statistically significant.

| Gene Target | Cell Line | Time Point | Result | Citation |

| CDH1 (E-cadherin) | HepG2 | 24 hours | Statistically significant increase | |

| CDH1 (E-cadherin) | HepG2 | 48 hours | Peak expression increase | |

| Apoptosis Genes (BAX, Bcl-2, etc.) | HepG2 | 24-72 hours | No significant modulation |

Experimental Protocol: CDH1 Gene Expression Analysis

This protocol is detailed from the methodology described in the study by Topouzidou et al. (2025).

-

Peptide Synthesis: this compound was synthesized in-house.

-

Cell Culture: Human hepatocytes (HepG2 cell line) were cultured under standard conditions.

-

Cytotoxicity Assessment: Initial assays were performed to determine the non-cytotoxic concentration of the peptide.

-

Peptide Treatment: HepG2 cells were exposed to a concentration of 0.6 mg/mL of the synthetic this compound. An untreated cell population was maintained as a control.

-

Incubation and Sample Collection: Cells were incubated and harvested at multiple time points: 24, 48, and 72 hours.

-

Gene Expression Analysis (qPCR):

-

Total RNA was isolated from both treated and untreated cells at each time point.

-

The expression of the target gene CDH1 was analyzed.

-

The expression of apoptosis-related genes (BAX, Bcl-2, Caspase-9) and a cell-cycle-related gene (Cyclin D1) was also assessed.

-

Gene expression was normalized using β-actin as the reference (housekeeping) gene.

-

-

Statistical Analysis: The significance of the change in gene expression between treated and untreated cells was determined using appropriate statistical tests (e.g., t-test), with a p-value < 0.01 considered statistically significant.

Conclusion

The mechanism of action of this compound on gene expression is multifaceted, addressing distinct biological processes relevant to skin health and appearance. As a biomimetic of α-MSH, it effectively upregulates the entire genetic machinery of melanogenesis, providing a basis for its use in promoting pigmentation and photoprotection. Independently, its demonstrated ability to significantly increase the expression of the CDH1 gene highlights a distinct mechanism for enhancing cellular adhesion, which is foundational to tissue repair and the maintenance of skin integrity. The specificity of these actions, particularly the lack of impact on apoptotic and cell cycle genes, underscores its potential as a targeted bioactive ingredient for dermo-cosmetic and therapeutic applications. Further research, including detailed dose-response studies and analysis in more complex tissue models, will continue to elucidate the full scope of its molecular benefits.

References

An In-depth Technical Guide to Acetyl Hexapeptide-1 Signaling Pathways in Skin Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Hexapeptide-1, a biomimetic peptide, has garnered significant attention in dermatology and cosmetic science for its multifaceted roles in skin physiology. Primarily known for its ability to modulate skin pigmentation, it also exhibits properties related to skin repair and homeostasis. This technical guide provides a comprehensive overview of the core signaling pathways activated by this compound in skin cells. It delves into the molecular mechanisms, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways to facilitate a deeper understanding for research and development professionals.

Introduction

This compound is a synthetic peptide designed to mimic the action of the endogenous alpha-melanocyte-stimulating hormone (α-MSH). Its primary mode of action is through the activation of the Melanocortin 1 Receptor (MC1R), a key regulator of melanogenesis in melanocytes.[1] Beyond its well-documented effects on pigmentation, emerging research indicates its involvement in other cellular processes within the skin, including the enhancement of cell adhesion and potential anti-inflammatory and DNA repair-supportive functions. This guide will explore these signaling cascades in detail.

Core Signaling Pathways

This compound primarily exerts its effects through two distinct signaling pathways in skin cells:

-

The MC1R-Mediated Melanogenesis Pathway: This is the principal pathway responsible for the peptide's influence on skin and hair pigmentation.

-

The E-Cadherin Upregulation Pathway: This pathway is involved in strengthening cell-to-cell adhesion, which is crucial for skin barrier integrity and repair.

The MC1R-Mediated Melanogenesis Pathway

As an α-MSH analog, this compound binds to and activates the MC1R, a G-protein coupled receptor located on the surface of melanocytes.[1] This binding initiates a downstream signaling cascade that ultimately leads to the synthesis of melanin.

The key steps in this pathway are as follows:

-

MC1R Activation: this compound binds to MC1R.

-

G-Protein Activation: This binding activates the associated Gs protein.

-

Adenylate Cyclase Activation: The activated Gs protein stimulates adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

CREB Phosphorylation: PKA phosphorylates the cAMP response element-binding protein (CREB).

-

MITF Transcription: Phosphorylated CREB (pCREB) acts as a transcription factor, binding to the promoter of the Microphthalmia-associated Transcription Factor (MITF) gene and increasing its expression.

-

Melanogenic Gene Expression: MITF, in turn, upregulates the transcription of key melanogenic enzymes, including Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP-1), and Tyrosinase-related protein 2 (TRP-2).

-

Melanin Synthesis: These enzymes catalyze the multi-step process of converting the amino acid tyrosine into melanin pigments (eumelanin and pheomelanin) within melanosomes.

-

Melanosome Transfer: The newly synthesized melanin is then transferred from melanocytes to surrounding keratinocytes, resulting in skin and hair pigmentation.

This pathway not only increases pigmentation but also provides a natural photoprotective effect, as melanin absorbs and scatters UV radiation.[1]

The E-Cadherin Upregulation Pathway

Recent studies have indicated that this compound can also influence the expression of cell adhesion molecules, specifically E-cadherin.[2][3] E-cadherin is a crucial component of adherens junctions, which are responsible for maintaining the integrity of epithelial tissues like the skin.

The proposed mechanism involves:

-

Signal Transduction: this compound, through a yet to be fully elucidated signaling cascade, leads to an increase in the transcription of the CDH1 gene.

-

CDH1 Gene Expression: The CDH1 gene encodes the E-cadherin protein.

-

Increased E-cadherin: The upregulation of CDH1 gene expression results in a higher concentration of E-cadherin protein at the cell membrane.

-

Strengthened Adherens Junctions: This increase in E-cadherin enhances the formation and stability of adherens junctions between keratinocytes.

-

Improved Skin Barrier Function: Stronger cell-cell adhesion contributes to a more robust skin barrier, which is essential for preventing water loss and protecting against environmental insults.

This pathway suggests a role for this compound in skin repair and the maintenance of a healthy skin barrier.

Quantitative Data

While extensive quantitative data from peer-reviewed literature is still emerging, some studies and manufacturer data provide insights into the efficacy of this compound.

| Parameter | Cell Type/Model | Treatment | Result | Reference |

| Melanin Production | Melanocytes | This compound | Increased melanin synthesis. | Manufacturer Data |

| Tyrosinase Activity | Melanocytes | This compound | Stimulated tyrosinase activity. | Manufacturer Data |

| Hair Pigmentation | Ex vivo hair follicles | This compound | Decreased number of white/low-pigmented cells; Increased number of moderate/highly-pigmented cells. | Manufacturer Data |

| CDH1 Gene Expression | HepG2 cells | 0.6 mg/mL this compound | Significant increase in CDH1 gene expression. | |

| Anti-inflammatory Effect | Keratinocytes | This compound | Limits the expression of IL-1, IL-8, and PGE2. | Manufacturer Data |

| DNA Protection | Melanocytes and Keratinocytes | This compound | Modulates DNA repair mechanisms. | Manufacturer Data |

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the effects of this compound. Specific details may vary based on the exact study design.

Melanin Content Assay

This protocol is used to quantify the amount of melanin produced by melanocytes in culture.

Workflow:

Methodology:

-

Cell Culture: Plate melanocytes (e.g., B16-F10 murine melanoma cells or primary human melanocytes) in appropriate culture dishes and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 48-72 hours). Include a vehicle control.

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable buffer (e.g., RIPA buffer).

-

Melanin Solubilization: Pellet the cell lysate and dissolve the melanin-containing pellet in a solubilizing agent (e.g., 1N NaOH) by heating (e.g., at 80°C for 1 hour).

-

Spectrophotometry: Measure the absorbance of the solubilized melanin at approximately 475 nm using a microplate reader.

-

Quantification: Determine the melanin concentration by comparing the absorbance values to a standard curve generated with synthetic melanin. Normalize the results to the total protein content of the cell lysate.

Quantitative Real-Time PCR (qPCR) for CDH1 Gene Expression

This protocol is used to measure the relative expression levels of the CDH1 gene.

Workflow:

Methodology:

-

Cell Treatment: Culture keratinocytes or other relevant skin cells and treat with this compound as described above.

-

RNA Isolation: Extract total RNA from the cells using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, primers specific for the CDH1 gene, and a suitable qPCR master mix. Include primers for a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in CDH1 gene expression in treated cells relative to control cells.

Western Blot for MITF and Tyrosinase Expression

This protocol is used to detect and quantify the protein levels of MITF and Tyrosinase.

Workflow:

Methodology:

-

Protein Extraction: Treat melanocytes with this compound, then lyse the cells and quantify the total protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for MITF or Tyrosinase, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a versatile bioactive peptide with well-defined signaling pathways in skin cells. Its primary action through the MC1R pathway provides a strong basis for its use in modulating skin and hair pigmentation and offering photoprotection. The emerging evidence of its role in upregulating E-cadherin highlights its potential for improving skin barrier function and promoting skin health. For researchers and drug development professionals, understanding these core mechanisms is crucial for harnessing the full potential of this compound in dermatological and cosmetic applications. Further research to elucidate the finer details of these pathways and to generate more extensive quantitative data will undoubtedly pave the way for novel and more effective skin care solutions.

References

In Vitro Stability and Degradation of Acetyl Hexapeptide-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl hexapeptide-1, a synthetic peptide with diverse applications in the cosmetic and dermatological fields, has garnered significant interest for its anti-aging and skin-soothing properties. Understanding its stability and degradation profile under various in vitro conditions is paramount for formulation development, ensuring product efficacy and safety. This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro stability of this compound, potential degradation pathways, and its known signaling mechanisms of action. While specific quantitative degradation data for this compound is not extensively available in public literature, this guide outlines the established experimental protocols and expected data formats to facilitate such investigations.

Introduction to this compound

This compound is a biomimetic peptide, meaning it is designed to mimic a naturally occurring biological molecule.[1] Its primary applications in cosmetic science are focused on its influence on skin pigmentation, wound healing, and anti-aging pathways.[1] The addition of an acetyl group to the peptide is intended to improve its stability and enhance skin penetration.[2] For optimal efficacy in formulations, it is recommended to be used at a pH between 4.0 and 6.0.[3] It is a water-soluble ingredient, which allows for its incorporation into a variety of product forms, including serums, creams, and lotions.[3]

Mechanisms of Action and Signaling Pathways

This compound exerts its biological effects through multiple signaling pathways. Its multifaceted nature allows it to influence skin pigmentation, cellular adhesion, and muscle contraction.

Modulation of Melanogenesis

As a biomimetic of alpha-Melanocyte Stimulating Hormone (α-MSH), this compound can bind to the Melanocortin 1 Receptor (MC1R) on melanocytes. This interaction activates the cyclic adenosine monophosphate (cAMP) pathway, which in turn upregulates the expression of Microphthalmia-associated Transcription Factor (MITF). MITF is a master regulator of melanogenesis, leading to increased tyrosinase activity and melanin synthesis. This mechanism is relevant for applications aimed at modulating skin pigmentation and protecting against UV-induced damage.

Enhancement of Cellular Adhesion

Recent studies have indicated that this compound can significantly upregulate the expression of E-cadherin, a key protein in forming cell-cell adhesions. This suggests a role for the peptide in reinforcing the skin barrier, promoting tissue integrity, and potentially aiding in wound healing processes.

In Vitro Stability and Degradation

The stability of a peptide is a critical attribute that influences its shelf-life and biological activity. Peptides can degrade via several chemical and physical pathways, including hydrolysis, oxidation, and enzymatic cleavage.

Forced Degradation Studies

To understand the degradation profile of this compound, forced degradation (stress testing) studies are essential. These studies involve exposing the peptide to conditions more severe than those it would typically encounter during storage and use, in order to accelerate degradation and identify potential degradation products. This information is crucial for developing stability-indicating analytical methods.

Table 1: Illustrative Forced Degradation Conditions for this compound

| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl | 24 - 72 hours at RT and 60°C | Cleavage of peptide bonds, deamidation of asparagine/glutamine residues. |

| Alkaline Hydrolysis | 0.1 M NaOH | 24 - 72 hours at RT and 60°C | Cleavage of peptide bonds, deamidation, racemization. |

| Oxidative Stress | 3% H₂O₂ | 24 hours at RT | Oxidation of susceptible amino acid residues (e.g., Tryptophan, Histidine). |

| Thermal Stress | 60°C - 80°C (in solution and as solid) | 1 - 7 days | Aggregation, denaturation, hydrolysis, deamidation. |

| Photostability | ICH Q1B conditions (UV/Vis light exposure) | As per guidelines | Photodegradation of light-sensitive amino acids (e.g., Tryptophan). |

Note: The conditions provided are illustrative and should be optimized for this compound to achieve a target degradation of 5-20%.

Experimental Protocols

While a specific, validated stability-indicating method for this compound is not publicly available, a general experimental workflow can be established based on standard practices for peptide analysis.

Proposed Experimental Workflow for Stability Assessment

Stability-Indicating HPLC Method Development

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the gold standard for assessing peptide purity and stability.

-

Column: A C18 column with a pore size suitable for peptides (e.g., 120 Å or 300 Å) is recommended.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic phase (e.g., acetonitrile with 0.1% acid) is typically employed to resolve the parent peptide from its degradation products.

-

Detection: UV detection at a wavelength of 214-220 nm is suitable for monitoring the peptide backbone.

-

Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

Characterization of Degradation Products

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and structurally elucidating the degradation products formed during stress testing. By comparing the mass spectra of the degradation products with that of the parent peptide, it is possible to identify modifications such as hydrolysis of peptide bonds, deamidation, and oxidation.

Data Presentation

The results of stability studies should be presented in a clear and concise manner to allow for easy comparison of the peptide's stability under different conditions.

Table 2: Hypothetical Stability Data for this compound in Solution at 40°C

| Time (Weeks) | pH 4.0 (% Remaining) | pH 7.0 (% Remaining) | pH 9.0 (% Remaining) |

| 0 | 100.0 | 100.0 | 100.0 |

| 1 | 98.5 | 95.2 | 88.3 |

| 2 | 97.1 | 90.8 | 75.1 |

| 4 | 94.3 | 82.3 | 55.6 |

| 8 | 88.9 | 68.1 | 30.2 |

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific formulation and storage conditions.

Table 3: Hypothetical Summary of Forced Degradation Results for this compound

| Stress Condition | % Degradation of this compound | Number of Major Degradation Products |

| 0.1 M HCl, 60°C, 24h | 15.2 | 2 |

| 0.1 M NaOH, RT, 24h | 22.8 | 3 |

| 3% H₂O₂, RT, 24h | 8.5 | 1 |

| 80°C, 48h | 12.4 | 2 |

| Photolytic (ICH Q1B) | 5.1 | 1 |

Note: This table presents hypothetical data for illustrative purposes.

Conclusion

While specific, publicly available data on the in vitro stability and degradation of this compound is limited, this guide provides a robust framework for researchers and formulation scientists to conduct such investigations. By understanding its multiple mechanisms of action and employing systematic stability testing protocols, including forced degradation studies and the development of a stability-indicating HPLC method, it is possible to thoroughly characterize the stability profile of this compound. This knowledge is fundamental for the development of stable, effective, and safe cosmetic and dermatological products.

References

Acetyl Hexapeptide-1: A Technical Guide to Its Synthesis, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl hexapeptide-1 is a synthetic peptide that has garnered significant interest in the cosmetic and therapeutic fields. Known for its dual action in reducing the appearance of expression wrinkles and modulating skin pigmentation, this peptide presents a compelling subject for scientific investigation. This technical guide provides an in-depth analysis of the synthesis, structural characterization, and biological mechanisms of this compound, offering detailed protocols and visual representations of its molecular interactions.

Structural Analysis of this compound

This compound is a synthetically derived peptide composed of six amino acids with an acetyl group at the N-terminus and an amide group at the C-terminus. This modification enhances its stability and bioavailability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Amino Acid Sequence | Ac-Nle-Ala-His-D-Phe-Arg-Trp-NH2 | [1][2] |

| Molecular Formula | C43H59N13O7 | [1] |

| Molecular Weight | 870.01 g/mol | [1] |

| Appearance | White to off-white lyophilized powder | |

| Solubility | Soluble in water |

Structural Elucidation

The primary structure of this compound is determined by its amino acid sequence. The secondary and tertiary structures, which dictate its biological activity, are characterized using various analytical techniques. While a definitive crystal structure from X-ray crystallography is not publicly available, spectroscopic methods provide valuable insights into its conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. 1D and 2D NMR experiments, such as COSY and NOESY, can be employed to assign proton resonances and identify through-bond and through-space correlations between amino acid residues. This information is then used to calculate a set of conformational structures.

Mass Spectrometry (MS) is crucial for confirming the molecular weight and sequence of the peptide. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate ions of the peptide, which are then analyzed to determine their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm its amino acid sequence.[3]

High-Performance Liquid Chromatography (HPLC) is primarily used for the purification and purity assessment of this compound. Reversed-phase HPLC (RP-HPLC) is the most common method, separating the peptide from impurities based on its hydrophobicity.

Synthesis of this compound

This compound is synthesized using a step-by-step process known as Solid-Phase Peptide Synthesis (SPPS) . This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc/tBu strategy is the most commonly used approach.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of this compound on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-D-Phe-OH, Fmoc-His(Trt)-OH, Fmoc-Ala-OH, Fmoc-Nle-OH)

-

Coupling reagents: HCTU (or HBTU/HOBt)

-

Activation base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

N-terminal acetylation solution: Acetic anhydride and DIPEA in DMF

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvent: Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Trp):

-

Dissolve Fmoc-Trp(Boc)-OH (3 eq), HCTU (3 eq), and DIPEA (6 eq) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Subsequent Amino Acid Couplings: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence (Arg, D-Phe, His, Ala, Nle).

-

N-terminal Acetylation:

-

After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

-

Wash the resin with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Wash the acetylated peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

Purify the peptide using preparative RP-HPLC.

-

-

Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and Mass Spectrometry.

Biological Mechanisms of Action

This compound exerts its biological effects through two primary mechanisms: modulation of neurotransmitter release for an anti-wrinkle effect and mimicry of α-melanocyte-stimulating hormone (α-MSH) to influence skin pigmentation.

Anti-Wrinkle Effect: Modulation of the SNARE Complex

Expression wrinkles are formed by the repeated contraction of facial muscles. This contraction is initiated by the release of the neurotransmitter acetylcholine (ACh) at the neuromuscular junction. The release of ACh is dependent on the formation of the SNARE (Soluble NSF Attachment Protein Receptor) complex, which mediates the fusion of synaptic vesicles containing ACh with the presynaptic membrane.

This compound is a biomimetic of the N-terminal end of SNAP-25, a key protein in the SNARE complex. It competes with SNAP-25 for a position in the complex, thereby destabilizing it. This interference with the SNARE complex reduces the efficiency of ACh release, leading to a moderation of muscle contraction and a subsequent reduction in the appearance of expression lines. A related mechanism involves the interaction with Munc18, another protein crucial for SNARE complex assembly.

References

Unveiling Acetyl Hexapeptide-1: A Bioactive Peptide for Skin and Hair Pigmentation

A deep dive into the discovery, development, and multifaceted biological activities of Acetyl Hexapeptide-1, a synthetic peptide inspired by a natural hormone, reveals its significant potential in cosmetic and therapeutic applications. This technical guide explores its synthesis, mechanism of action, and the scientific evidence supporting its efficacy in modulating pigmentation, inflammation, and DNA repair.

Introduction: The Genesis of a Biomimetic Peptide

This compound, commercially known as Melitane™, is a synthetic bioactive peptide that has emerged as a key ingredient in the cosmetic industry. Its development was driven by the quest for molecules that could mimic the natural physiological processes of the skin, particularly those related to pigmentation and protection against environmental aggressors. The peptide is a biomimetic analog of α-Melanocyte-Stimulating Hormone (α-MSH), a naturally occurring hormone that plays a pivotal role in regulating skin and hair color.[1][]

The discovery of α-MSH and its functions in the mid-20th century laid the groundwork for the development of synthetic analogs like this compound.[3] Researchers sought to create a more stable and targeted molecule that could replicate the beneficial effects of α-MSH without its potential side effects. The result is a hexapeptide with the amino acid sequence Ac-Nle-Ala-His-D-Phe-Arg-Trp-NH2.[1][4]

Synthesis and Physicochemical Properties

The synthesis of this compound is primarily achieved through Solid Phase Peptide Synthesis (SPPS). This method allows for the precise, sequential addition of amino acids to a solid resin support, enabling the creation of a specific peptide chain. The process is highly efficient and allows for the production of high-purity peptides suitable for cosmetic and research applications. The final step involves the acetylation of the N-terminus, which enhances the peptide's stability and bioavailability.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | N-acetyl-L-norleucyl-L-alanyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophanamide |

| Amino Acid Sequence | Ac-Nle-Ala-His-D-Phe-Arg-Trp-NH2 |

| Molecular Formula | C43H59N13O7 |

| Molecular Weight | 870.01 g/mol |

| Appearance | White powder |

| Solubility | Water-soluble |

Mechanism of Action: An Agonist of the MC1 Receptor

The biological activity of this compound is mediated through its interaction with the Melanocortin-1 Receptor (MC1R). The MC1R is a G-protein coupled receptor primarily expressed on the surface of melanocytes, the cells responsible for producing melanin. This compound acts as an agonist, meaning it binds to and activates the MC1R, mimicking the action of the endogenous α-MSH.

Activation of the MC1R initiates a cascade of intracellular signaling events. This pathway is crucial for stimulating melanogenesis, the process of melanin synthesis.

Biological Activities and Efficacy

The activation of the MC1R by this compound leads to a range of beneficial biological effects, making it a versatile ingredient in skincare and haircare formulations.

Stimulation of Melanogenesis

By activating the MC1R signaling pathway, this compound stimulates the synthesis of melanin in melanocytes. This leads to an increase in skin pigmentation, which can help to even out skin tone and provide a natural-looking tan without the need for UV exposure. In hair care, it can help to darken hair and reverse the graying process by stimulating melanin production in hair follicles.

Anti-inflammatory Properties

The MC1R is also expressed on various immune cells, and its activation has been shown to have potent anti-inflammatory effects. This compound, by mimicking α-MSH, can modulate the production of pro-inflammatory cytokines, thereby reducing inflammation in the skin. This makes it a valuable ingredient for soothing irritated skin and for use in products designed for sensitive skin.

DNA Repair

UV radiation from the sun can cause significant damage to the DNA of skin cells, leading to premature aging and an increased risk of skin cancer. The activation of the MC1R has been linked to the enhancement of DNA repair mechanisms in skin cells. This compound can therefore help to protect the skin from the harmful effects of UV radiation by promoting the repair of damaged DNA.

Experimental Protocols

The efficacy of this compound has been evaluated through a variety of in vitro and ex vivo experimental models. Below are outlines of key experimental protocols.

In Vitro Melanin Synthesis Assay

This assay is used to quantify the ability of this compound to stimulate melanin production in cultured melanocytes.

Methodology:

-

Cell Culture: Human epidermal melanocytes are cultured in appropriate growth medium.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 72 hours). A known melanin stimulator (e.g., α-MSH) is used as a positive control, and untreated cells serve as a negative control.

-

Melanin Extraction: After treatment, the cells are lysed, and the melanin content is extracted using a sodium hydroxide solution.

-

Quantification: The absorbance of the melanin extract is measured at 475 nm using a spectrophotometer. The melanin content is then normalized to the total protein content of the cell lysate.

Anti-inflammatory Assay (Cytokine Measurement)

This assay assesses the ability of this compound to reduce the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Methodology:

-

Cell Culture: Human keratinocytes or immune cells (e.g., macrophages) are cultured.

-

Inflammatory Stimulus: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or UV radiation.

-

Treatment: Cells are co-treated with the inflammatory stimulus and varying concentrations of this compound.

-

Cytokine Measurement: After a defined incubation period, the cell culture supernatant is collected. The levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

DNA Repair Assay (Comet Assay)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

Methodology:

-

Cell Culture and Treatment: Human keratinocytes are treated with a DNA damaging agent (e.g., UV radiation) in the presence or absence of this compound.

-

Cell Embedding: The treated cells are embedded in a low-melting-point agarose gel on a microscope slide.

-

Lysis: The cells are lysed to remove cell membranes and proteins, leaving behind the DNA.

-

Electrophoresis: The slides are subjected to electrophoresis, which causes the damaged DNA fragments to migrate out of the nucleus, forming a "comet tail."

-

Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage. A reduction in the comet tail in cells treated with this compound indicates enhanced DNA repair.

Applications in Cosmetics and Drug Development

The multifaceted biological activities of this compound make it a valuable ingredient in a wide range of cosmetic products, including:

-

Sunless tanning products: To promote a natural-looking tan.

-

Anti-aging creams and serums: To even out skin tone and reduce the appearance of age spots.

-

Hair care products: To combat premature graying of hair.

-

Soothing and anti-inflammatory formulations: For sensitive and irritated skin.

-

Sun care products: To enhance the skin's natural defense against UV radiation.

Beyond cosmetics, the potent anti-inflammatory and DNA repair properties of this compound suggest its potential for therapeutic applications in the treatment of inflammatory skin conditions and in the prevention of skin cancer. Further research and clinical trials are warranted to fully explore these possibilities.

Conclusion

This compound stands as a testament to the power of biomimetic peptide design. By harnessing the mechanism of a natural hormone, this synthetic peptide offers a safe and effective way to modulate key biological processes in the skin and hair. Its well-defined mechanism of action, coupled with a growing body of scientific evidence supporting its efficacy, positions this compound as a cornerstone ingredient in the development of advanced cosmetic and dermatological products. As research continues to uncover the full extent of its capabilities, the potential applications for this remarkable bioactive peptide are likely to expand even further.

References

homologs and analogs of acetyl hexapeptide-1 in scientific literature

An In-depth Technical Guide on Acetyl Hexapeptide-1 and its Analogs in Scientific Literature

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, commercially known as Melitane™, is a synthetic biomimetic peptide designed to mimic the activity of α-melanocyte-stimulating hormone (α-MSH).[1][2] As an α-MSH analog, its primary mechanism of action involves binding to and activating the melanocortin 1 receptor (MC1R), a G-protein coupled receptor (GPCR) predominantly expressed on melanocytes.[1][3] This interaction triggers a signaling cascade that stimulates melanogenesis (the production of melanin), which is crucial for skin pigmentation and provides natural protection against ultraviolet (UV) radiation.[4] Beyond pigmentation, the activation of MC1R is associated with DNA repair modulation and anti-inflammatory effects.

This technical guide provides a comprehensive overview of this compound, its homologs, and other functional analogs targeting the melanocortin system. It details the core signaling pathways, summarizes quantitative data on peptide activity, provides detailed experimental protocols for characterization, and presents visual workflows and diagrams to facilitate understanding. The focus is on peptides that function as agonists of melanocortin receptors, providing a comparative framework for researchers in dermatology, cosmetics, and drug development.

Core Signaling Pathway: MC1R Activation

This compound and its functional analogs act as agonists at the MC1R. The binding of these peptides to the receptor initiates a canonical Gs-protein coupled signaling cascade.

-

Receptor Binding: The peptide ligand binds to the extracellular domain of the MC1R.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).

-

Downstream Signaling: Elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), which translocates to the nucleus.

-

Gene Transcription: Phosphorylated CREB upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanocyte survival and differentiation and controls the transcription of key melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TYRP-1), and dopachrome tautomerase (DCT).

-

Melanin Synthesis: The increased expression of these enzymes leads to the synthesis of melanin within melanosomes, which are then transferred to surrounding keratinocytes, resulting in skin pigmentation.

Homologs and Analogs: Quantitative Data

The efficacy of this compound and its analogs is typically quantified by their binding affinity (Ki) and functional potency (EC50) at melanocortin receptors. The following tables summarize data from scientific literature for various α-MSH analogs.

Table 1: this compound and its Direct Analogs

| Peptide Sequence/Name | Receptor Target | Assay Type | Potency (EC50) | Reference |

| This compound (Melitane™) | MC1R | cAMP Production | Data not publicly available in peer-reviewed journals | |

| Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂ (Melanotan II) | MC1R | cAMP Production | ~0.2 nM | |

| [Nle⁴, D-Phe⁷]-α-MSH (NDP-α-MSH) | MC1R | cAMP Production | 0.071 nM |

Table 2: Other α-MSH Peptide Analogs with MC1R Agonist Activity

| Peptide Sequence/Name | Receptor Target | Assay Type | Potency (EC50) | Selectivity (vs. other MCRs) | Reference |

| Peptide 1 (sequence not fully disclosed) | hMC1R | cAMP Production | 0.041 nM | Not specified | |

| Peptide 2 (sequence not fully disclosed) | hMC1R | cAMP Production | 0.078 nM | Not specified | |

| Peptide 4 (sequence not fully disclosed) | hMC1R | cAMP Production | 0.14 nM | High specificity for MC1R | |

| [Leu³, Leu⁷, Phe⁸]-γ-MSH-NH₂ | hMC1R | cAMP Production | 4.5 nM | 16-fold selective for hMC1R | |

| γ-MSH | hMC1R | cAMP Production | 300 nM | 1.8-fold selective for hMC1R | |

| γ-MSH-NH₂ | hMC1R | cAMP Production | 70 nM | Not selective |

Experimental Protocols

Detailed and robust experimental protocols are essential for characterizing novel peptide analogs. Below are methodologies for key assays used to determine the binding affinity and functional activity of MC1R agonists.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test peptide by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Workflow Diagram

Detailed Methodology:

-

Membrane Preparation: Culture HEK293 or CHO cells stably expressing the human MC1R. Harvest cells, homogenize in a lysis buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

Assay Setup:

-

Total Binding: Wells containing cell membranes and radioligand only.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration (e.g., 1 µM) of a known unlabeled agonist (like NDP-α-MSH) to saturate the receptors.

-

Competition: Wells containing membranes, radioligand, and serial dilutions of the test peptide.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a predetermined time to ensure binding equilibrium is reached.

-

Filtration and Washing: Terminate the reaction by rapid filtration. The choice of filter pretreatment (e.g., with polyethylenimine) is critical to reduce peptide adsorption to the filter.

-

Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Use software like GraphPad Prism to perform a non-linear regression analysis and determine the IC50 value. Calculate the Ki using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell-Based cAMP Functional Assay

This assay measures the functional potency (EC50) of a test peptide by quantifying the production of the second messenger cAMP following receptor activation.

Workflow Diagram

Detailed Methodology:

-

Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing hMC1R in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Peptide Stimulation: The following day, replace the culture medium with stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. Add serial dilutions of the test peptides and controls to the wells. Incubate for a short period (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: Lyse the cells and measure the accumulated cAMP using a commercially available kit. Popular methods include:

-

HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay format.

-

Luminescence-based Biosensors (e.g., GloSensor™): These assays use a genetically encoded luciferase that emits light in response to cAMP binding, allowing for real-time measurements in living cells.

-

-

Data Analysis: Generate a cAMP standard curve. Convert the raw assay signals for the test samples into cAMP concentrations. Plot the dose-response curve (cAMP concentration vs. log of peptide concentration) and use non-linear regression to calculate the EC50 (the concentration of peptide that produces 50% of the maximal response) and Emax (the maximum response).

Conclusion

This compound is a key example of a synthetic peptide designed as a functional analog of an endogenous hormone, α-MSH. Its activity at the MC1R highlights a strategic approach for modulating skin physiology for cosmetic and therapeutic purposes, including enhancing pigmentation and providing photoprotection. The study of its homologs and other α-MSH analogs reveals a rich field of structure-activity relationships, where modifications to peptide sequence can fine-tune potency and receptor selectivity. The experimental protocols detailed herein provide a standardized framework for the rigorous evaluation of new candidate peptides, ensuring that their binding and functional characteristics are thoroughly assessed. This integrated approach of design, synthesis, and quantitative biological evaluation is critical for the continued development of novel and effective peptide-based agents for dermatological applications.

References

The Role of Acetyl Hexapeptide-1 in the Modulation of E-Cadherin Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

E-cadherin, a crucial component of adherens junctions, plays a pivotal role in maintaining tissue integrity and cellular adhesion. Its dysregulation is implicated in various pathological processes, including cancer metastasis and wound healing. Acetyl hexapeptide-1, a synthetic peptide, has emerged as a modulator of E-cadherin expression, suggesting its potential in therapeutic and dermo-cosmetic applications. This technical guide provides an in-depth analysis of the current understanding of this compound's role in modulating E-cadherin expression, detailing the underlying signaling pathways, experimental methodologies, and summarizing the key quantitative findings from pertinent studies.

Introduction to this compound and E-Cadherin

This compound, also known as Melitane, is a synthetic peptide recognized for its biomimetic properties, particularly its interaction with the melanocortin 1 receptor (MC1R).[1] Initially investigated for its role in skin pigmentation, recent research has unveiled its influence on cellular adhesion and tissue regeneration.[1]

E-cadherin, encoded by the CDH1 gene, is a calcium-dependent transmembrane glycoprotein that mediates cell-cell adhesion in epithelial tissues.[2] It is a fundamental component of adherens junctions, contributing to the maintenance of tissue architecture and cellular polarity. The loss of E-cadherin function is a hallmark of epithelial-to-mesenchymal transition (EMT), a process associated with tumor progression and metastasis. Conversely, the upregulation of E-cadherin can enhance cellular adhesion and promote tissue repair.[2]

Recent studies have demonstrated that this compound can significantly upregulate the expression of the CDH1 gene, thereby increasing E-cadherin levels.[3] This finding has opened new avenues for exploring the therapeutic potential of this compound in conditions characterized by compromised epithelial integrity.

Putative Signaling Pathway of this compound in Modulating E-Cadherin Expression

This compound is known to be an agonist of the melanocortin 1 receptor (MC1R). The canonical signaling pathway initiated by MC1R activation involves the Gs protein-mediated activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP-responsive element-binding protein (CREB). While the direct link between CREB activation and the upregulation of the CDH1 gene has not been definitively established in the context of this compound, it is hypothesized that activated CREB may act as a transcription factor for the CDH1 gene, leading to increased E-cadherin expression.

Experimental Data on E-Cadherin Modulation

Studies investigating the effect of this compound on gene expression have consistently shown an upregulation of CDH1. The primary method for this analysis has been quantitative polymerase chain reaction (qPCR).

| Peptide | Cell Line | Method | Key Findings | Other Genes Modulated | Reference |

| This compound | Human Hepatocytes (HepG2) | qPCR | Significant increase in CDH1 (E-cadherin) gene expression. | No significant modulation of apoptosis-related genes (BAX, Bcl-2, Caspase-9) or the cell cycle-related gene Cyclin D1. | |

| This compound | Human Hepatocytes (HepG2) | qPCR | Significant increase in E-cadherin expression from the first 24 hours of treatment. | Slight reduction in apoptotic BAX gene expression. |

Detailed Experimental Protocols

The following protocols are based on methodologies reported in studies investigating this compound and E-cadherin expression.

Cell Culture and Peptide Treatment

-

Cell Line: Human hepatocyte carcinoma (HepG2) cells are cultured.

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

-

Incubation Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Peptide Treatment: this compound is dissolved in a suitable solvent (e.g., sterile water) to create a stock solution. The stock solution is then diluted in the culture medium to the desired final concentration (e.g., 0.6 mg/mL). The treatment is carried out for various time points (e.g., 24, 48, 72 hours).

RNA Extraction and cDNA Synthesis

-

RNA Isolation: Total RNA is extracted from both untreated (control) and peptide-treated HepG2 cells using a suitable RNA isolation kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA can be assessed by gel electrophoresis.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with reverse transcriptase and random primers or oligo(dT) primers.

Quantitative Polymerase Chain Reaction (qPCR)

-

Reaction Mixture: The qPCR reaction is prepared using a SYBR Green master mix, forward and reverse primers for the target gene (CDH1) and a reference gene (e.g., GAPDH), and the synthesized cDNA as a template.

-

Primer Design: Primers for CDH1 and the reference gene should be designed to span an exon-exon junction to avoid amplification of genomic DNA.

-

Thermal Cycling: The qPCR is performed in a real-time PCR detection system with a typical thermal cycling profile:

-

Initial denaturation (e.g., 95°C for 10 minutes)

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15 seconds)

-

Annealing/Extension (e.g., 60°C for 1 minute)

-

-

Melt curve analysis to verify the specificity of the amplified product.

-

-

Data Analysis: The relative expression of the CDH1 gene is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.

Discussion and Future Directions

The upregulation of E-cadherin expression by this compound presents a promising avenue for research and development. This bioactivity suggests potential applications in promoting wound healing, improving skin barrier function, and potentially as an adjunct in therapies aimed at reversing the EMT process in cancer.

However, several areas require further investigation. The precise molecular mechanism linking MC1R activation to CDH1 gene expression needs to be elucidated. Further studies are warranted to identify the specific transcription factors and signaling intermediates involved. Additionally, while in vitro studies have shown significant results, in vivo studies are necessary to confirm these findings and to evaluate the physiological relevance of this compound-mediated E-cadherin modulation.

Future research should also focus on dose-response studies and the long-term effects of this compound treatment. Investigating the impact of this peptide on other cell adhesion molecules and the broader cellular architecture will provide a more comprehensive understanding of its biological effects.

Conclusion

This compound has been identified as a potent modulator of E-cadherin expression, demonstrating a significant increase in CDH1 gene expression in vitro. This technical guide has outlined the putative signaling pathway, summarized the available experimental data, and provided detailed methodologies for future research. The ability of this compound to enhance cellular adhesion through the upregulation of E-cadherin underscores its potential as a valuable tool for researchers and a promising candidate for therapeutic and dermo-cosmetic development. Further exploration of its mechanism of action and in vivo efficacy will be critical in translating these findings into clinical applications.

References

Acetyl Hexapeptide-1: A Deep Dive into its Foundational Research for Dermo-Cosmetic Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acetyl Hexapeptide-1, a synthetic biomimetic peptide, has garnered significant attention in the dermo-cosmetic field for its role in modulating skin and hair pigmentation. As an analogue of the alpha-melanocyte-stimulating hormone (α-MSH), it functions as an agonist for the melanocortin-1 receptor (MC1R), a key regulator of melanogenesis. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, experimental evaluation protocols, and relevant signaling pathways. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of this peptide for innovative cosmetic and therapeutic applications.

Introduction

This compound is a hexapeptide with the amino acid sequence Ac-Nle-Ala-His-D-Phe-Arg-Trp-NH2.[1][2] Its primary mechanism of action revolves around its structural similarity to α-MSH, allowing it to bind to and activate the MC1R on melanocytes.[2][3] This interaction initiates a signaling cascade that stimulates the synthesis and transfer of melanin, the pigment responsible for coloration in skin and hair.[4] Consequently, this compound is investigated for its potential in applications such as promoting a "sunless tan," protecting against UV-induced DNA damage, and addressing hair pigmentation concerns like premature graying. Beyond its influence on pigmentation, emerging research suggests its involvement in other cellular processes, including the enhancement of skin's natural defense mechanisms and modulation of inflammatory responses.

Mechanism of Action: MC1R Signaling Pathway

This compound exerts its effects by mimicking α-MSH and activating the MC1R, a G-protein coupled receptor located on the surface of melanocytes. The binding of this compound to MC1R initiates a downstream signaling cascade, as depicted in the diagram below.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Acetyl Hexapeptide-1 in Research Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of Acetyl Hexapeptide-1 in various research samples. The protocols are based on established analytical techniques and provide a framework for accurate and reproducible measurements.

Introduction

This compound, also known as Melitane™, is a synthetic peptide that functions as a biomimetic of alpha-melanocyte-stimulating hormone (α-MSH). It is primarily known for its ability to stimulate melanin production by binding to the melanocortin-1 receptor (MC1R), making it a key ingredient in cosmetic formulations for tanning and hair pigmentation.[1][2][3] In a research context, accurate quantification of this compound is crucial for pharmacokinetic studies, formulation analysis, and understanding its mechanism of action in cell-based assays and tissue samples. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and discusses the potential for Enzyme-Linked Immunosorbent Assay (ELISA) development.

Signaling Pathway of this compound

This compound mimics the action of α-MSH by binding to the MC1R, a G-protein coupled receptor on the surface of melanocytes.[1][2] This binding event activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte development and function. MITF then promotes the transcription of key melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and dopachrome tautomerase (DCT), ultimately leading to the synthesis of melanin.

Figure 1: this compound signaling pathway in melanocytes.

Quantification Methods

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

a. Instrumentation:

-

HPLC system with a binary pump, autosampler, and photodiode array detector.

-

Data acquisition and processing software.

b. Chromatographic Conditions:

-

Column: XBridge BEH HILIC column (150 mm x 2.1 mm, 3.5 µm) or equivalent.

-

Mobile Phase:

-

A: 40 mM Ammonium Formate in Water (pH 6.5)

-

B: Acetonitrile

-

-

Gradient: Isocratic elution with 30% A and 70% B.

-

Flow Rate: 0.25 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 214 nm.

-

Injection Volume: 10 µL.

c. Sample Preparation:

-

For Aqueous Samples (e.g., cell culture media):

-

Thaw samples to room temperature.

-

Centrifuge at 10,000 x g for 10 minutes to pellet any debris.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the filtered sample with the mobile phase (30:70, v/v Water:Acetonitrile) to a concentration within the calibration range.

-

-

For Tissue Homogenates:

-

Homogenize the tissue in a suitable lysis buffer.

-

Perform protein precipitation by adding three volumes of cold acetonitrile.

-

Vortex and incubate at -20°C for 30 minutes.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

-

d. Method Validation Parameters (Hypothetical for this compound, based on Acetyl Hexapeptide-8 data):

| Parameter | Result (Cosmetic Formulation Matrix) | Result (Cosmetic Cream Matrix) |

| Linearity Range | 20 - 30 µg/mL | 0.004 - 0.007% (w/w) |

| Correlation Coefficient (r²) | > 0.998 | > 0.998 |

| Limit of Detection (LOD) | 0.5 µg/mL | 0.0007% (w/w) |

| Limit of Quantification (LOQ) | 1.5 µg/mL | 0.002% (w/w) |

| Precision (%RSD) | < 5% | < 4% |

| Accuracy (% Recovery) | 98.9 - 99.8% | 99.3 - 101.6% |

Data adapted from a study on Acetyl Hexapeptide-8 and should be validated specifically for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-PDA, making it the preferred method for quantifying low concentrations of this compound in complex biological matrices like plasma, serum, or cell lysates.

Figure 2: General workflow for LC-MS/MS analysis.

a. Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Data acquisition and analysis software.

b. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

c. Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor and product ions need to be determined by direct infusion of an this compound standard.

-

Hypothetical Precursor Ion (M+H)⁺: m/z 871.5 (based on a molecular weight of 870.01 g/mol ).

-

Hypothetical Product Ions: To be determined from the fragmentation pattern (e.g., y- and b-ions).

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

d. Sample Preparation:

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode cation exchange SPE plate with methanol followed by water.

-

Load the pre-treated sample (e.g., plasma diluted with phosphoric acid).

-

Wash the plate with an acidic wash buffer and then an organic wash buffer.

-

Elute the peptide with a basic methanolic solution.

-

Evaporate the eluate and reconstitute in the initial mobile phase.

-

e. Method Validation Parameters (Typical for Peptide Bioanalysis):

| Parameter | Typical Acceptance Criteria |

| Linearity Range | Dependent on application, e.g., 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10 |

| Precision (%RSD) | < 15% (20% at LOQ) |

| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |

Enzyme-Linked Immunosorbent Assay (ELISA)

Currently, there are no commercially available ELISA kits specifically for the direct quantification of this compound. The development of a custom competitive ELISA would be necessary. This would involve:

-

Synthesizing an this compound-carrier protein conjugate for immunization to generate specific antibodies.

-

Coating a microplate with these antibodies.

-

In the assay, the sample containing this compound would compete with a known amount of enzyme-labeled this compound for binding to the antibody-coated plate.

-

The signal generated would be inversely proportional to the amount of this compound in the sample.

While highly sensitive, the development and validation of a custom ELISA is a time-consuming and resource-intensive process.

Summary of Quantitative Data

The following table summarizes the performance characteristics of the described methods. Note that the LC-MS/MS data is based on typical performance for peptide quantification and would require specific validation for this compound.

| Method | Sample Matrix | Linearity Range | LOQ | Precision (%RSD) | Accuracy (% Bias) |

| HPLC-PDA | Cosmetic Formulations | 20 - 30 µg/mL | 1.5 µg/mL | < 5% | ± 2% |

| LC-MS/MS | Biological Fluids (e.g., Plasma) | 1 - 1000 ng/mL (Hypothetical) | 1 ng/mL (Hypothetical) | < 15% | ± 15% |

Conclusion

The quantification of this compound in research samples can be effectively achieved using HPLC-PDA for simpler matrices and LC-MS/MS for complex biological samples requiring high sensitivity. While a specific validated method for this compound is not widely published, the provided protocols, adapted from methods for similar peptides, offer a robust starting point for method development and validation. For high-throughput screening, the development of a custom ELISA could be a viable, albeit resource-intensive, option. The choice of the most appropriate method will be dictated by the specific research question, sample type, and available resources.

References

Application Notes: Acetyl Hexapeptide-1 in 3D Skin Equivalent Models

Application Notes: Acetyl Hexapeptide-1 and its Role in Melanogenesis

Introduction

Acetyl Hexapeptide-1, also known by trade names such as Melitane™, is a synthetic biomimetic peptide engineered to mimic the activity of α-Melanocyte-Stimulating Hormone (α-MSH). Due to its structural similarity to α-MSH, it functions as an agonist for the Melanocortin 1 Receptor (MC1R), a key receptor in melanocytes responsible for regulating melanin production.[1][2][3][4] By activating this pathway, this compound stimulates melanogenesis, leading to increased melanin synthesis and deposition. This makes it a compound of significant interest for applications aimed at enhancing skin pigmentation, promoting a natural tan, and protecting the skin from UV-induced DNA damage.

Mechanism of Action

The process of melanogenesis is a complex signaling cascade initiated by the binding of an agonist to the MC1R on the surface of melanocytes. This compound triggers this cascade through the following steps:

-

MC1R Binding: As an α-MSH analog, this compound binds to and activates the MC1R, a G-protein coupled receptor.

-

cAMP Pathway Activation: This binding activates the associated Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).

-

MITF Expression: The increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF).

-

Upregulation of Melanogenic Enzymes: MITF is the master regulator of melanocyte differentiation and function. It binds to the promoter regions of key melanogenic enzyme genes, including Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP-1), and Tyrosinase-related protein 2 (TRP-2/DCT), thereby upregulating their expression.

-

Melanin Synthesis: Tyrosinase is the rate-limiting enzyme in the melanin synthesis pathway, catalyzing the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone. The increased expression and activity of tyrosinase and other TRPs lead to a higher rate of melanin production within the melanosomes.

The synthesized melanin is then transferred from melanocytes to surrounding keratinocytes, resulting in visible skin pigmentation.

Signaling Pathway Diagram

Experimental Protocols

To evaluate the effect of this compound on melanogenesis, a series of in vitro assays are recommended using a suitable cell line, such as B16F10 murine melanoma cells or normal human epidermal melanocytes (NHEM).

Experimental Workflow Diagram

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the non-cytotoxic concentration range of this compound for subsequent experiments.

Materials:

-

B16F10 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Methodology:

-

Cell Seeding: Seed B16F10 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of fresh medium containing various concentrations of the peptide. Include a vehicle control (medium only).

-